molecular formula C20H19ClN4O2S B12200750 N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12200750
M. Wt: 414.9 g/mol
InChI Key: CJORGWRKUXOKCN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-derived acetamide featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a prop-2-en-1-yl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-chlorophenyl group. This structural framework is common in medicinal and agrochemical research due to the versatility of the 1,2,4-triazole scaffold, which allows for diverse biological activities depending on substituent patterns .

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN4O2S/c1-3-12-25-19(14-4-10-17(27-2)11-5-14)23-24-20(25)28-13-18(26)22-16-8-6-15(21)7-9-16/h3-11H,1,12-13H2,2H3,(H,22,26)

InChI Key

CJORGWRKUXOKCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The subsequent steps involve the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. The final step includes the formation of the sulfanylacetamide linkage under controlled conditions, often using thiol reagents and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different halogens into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and aromatic groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Triazole Substituents Acetamide Substituent Key Biological Activity Melting Point (°C) Yield (%)
Target Compound 5-(4-methoxyphenyl), 4-(prop-2-en-1-yl) N-(4-chlorophenyl) Not explicitly reported
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-[4-(dimethylamino)phenyl] Not specified
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) N-(3-methylphenyl) Not specified
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(4-methylsulfanyl benzyl), 4-phenyl N-(2-chlorophenyl) Crystallographically validated
Compounds 15–18 (e.g., 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide) Varied (e.g., 4-ethyl, 4-phenyl) Diverse aryl groups Antimicrobial, anti-inflammatory 207.6–274.0 45–57
OLC-12 (VUAA-1 analogue) 5-(4-pyridinyl), 4-ethyl N-(4-isopropylphenyl) Orco agonist (insect behavior)

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial and anti-inflammatory activities, as seen in compounds from . Electron-donating groups (e.g., 4-methoxyphenyl) may improve solubility and bioavailability .

Biological Activity :

  • Compounds with 4-chlorophenyl and 4-methylphenyl substituents (e.g., ) are common in antimicrobial research but lack explicit activity data .
  • Derivatives with pyridinyl or isopropylphenyl groups (e.g., OLC-12) exhibit insect olfactory receptor modulation, suggesting niche applications .

Synthesis and Characterization :

  • Yields for analogous compounds (45–67%) suggest moderate synthetic efficiency, likely due to multi-step protocols involving cyclization (e.g., hydrazine hydrate/CS₂) and nucleophilic substitution .
  • IR and NMR spectra consistently confirm C=O (1650–1680 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S (650–750 cm⁻¹) bonds, validating structural integrity .

Biological Activity

N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates a triazole ring, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological significance and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring which contributes to its pharmacological properties.
  • Chlorophenyl and methoxyphenyl substituents that enhance its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential activity against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenIC50 (µM)Reference
Compound AE. coli1.60
Compound BS. aureus0.44
N-(4-chlorophenyl)...TBDTBDTBD

Anticancer Activity

Triazoles have been recognized for their anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer progression.

Case Study

A recent study demonstrated that triazole derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific IC50 values of related compounds ranged from 0.5 to 5 µM against various cancer types, indicating strong potential for therapeutic development.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Triazoles often act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and leading to increased efficacy of co-administered drugs.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which triazoles exert their anticancer effects.

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